molecular formula C17H22N2O3S B3020624 6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide CAS No. 1903335-05-6

6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B3020624
CAS No.: 1903335-05-6
M. Wt: 334.43
InChI Key: DHXORDIVAABJQE-UHFFFAOYSA-N
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Description

6-Methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a methoxy substituent at the 6-position of the indole core, a carboxamide group at the 2-position, and a thioether-linked tetrahydropyran (oxane) moiety via a two-carbon ethyl chain. This compound belongs to a class of indole-2-carboxamides, which are frequently explored for their biological activities, including kinase inhibition and antimicrobial properties. The methoxy group at position 6 may influence binding interactions in biological targets due to its electron-donating properties and steric bulk .

Properties

IUPAC Name

6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-21-13-3-2-12-10-16(19-15(12)11-13)17(20)18-6-9-23-14-4-7-22-8-5-14/h2-3,10-11,14,19H,4-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXORDIVAABJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by functionalization at specific positions to introduce the methoxy and oxan-4-ylsulfanyl groups. Common reaction conditions involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related indole-2-carboxamides with variations in substituents, synthetic routes, and physicochemical properties:

Compound Substituents Key Features Synthetic Yield References
6-Methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide 6-OCH₃, 2-carboxamide, oxane-4-sulfanylethyl chain Enhanced metabolic stability due to oxane ring; moderate polarity Not reported
N-Morpholino-1H-indole-2-carboxamide (Compound 12) Morpholine substituent Higher water solubility due to morpholine’s amine group; lower logP 83%
N-[2-(Morpholine-4-yl)ethyl]-1H-indole-2-carboxamide (Compound 13) Morpholine-ethyl chain Similar chain length but with morpholine’s nitrogen; improved cellular uptake 91%
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) 5-F, 2-carboxamide, 4-benzoylphenyl Fluorine enhances electronegativity; benzophenone increases lipophilicity 37.5%
5-Methoxyindole-2-carboxylic acid ethyl ester 5-OCH₃, ethyl ester Ester group reduces polarity; methoxy position affects binding Not reported

Key Observations:

  • Substituent Position: Methoxy at position 6 (target compound) vs. 5 () alters steric and electronic interactions. The 6-position may reduce steric hindrance near the indole NH, favoring target binding .
  • Chain Modifications: The oxane-sulfanylethyl chain in the target compound contrasts with morpholine-ethyl (Compound 13) and benzophenone (Compound 3) groups. Oxane’s ether oxygen may confer better metabolic resistance than morpholine’s amine .
  • Synthetic Yields: Morpholine derivatives (Compounds 12–13) show higher yields (>80%) compared to benzophenone-linked analogues (10–37.5%), likely due to less steric hindrance in coupling reactions .

Physicochemical and Spectroscopic Properties

  • Melting Points: Benzophenone-containing analogues (e.g., Compound 3, m.p. 249–250°C) exhibit higher melting points than morpholine derivatives (Compounds 12–13, solid at room temperature), reflecting increased crystallinity from aromatic stacking .
  • NMR Signatures: The oxane-sulfanylethyl chain in the target compound would show distinct δ 2.5–3.5 ppm signals for CH₂-S and oxane protons, differing from morpholine’s δ 3.6–4.0 ppm (N-CH₂) .
  • Solubility: Morpholine derivatives (e.g., Compound 13) are more water-soluble due to tertiary amine protonation, whereas the oxane-sulfanylethyl chain may reduce solubility compared to polar groups .

Biological Activity

6-Methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole-2-carboxamide class, which has garnered attention for its potential biological activities, particularly in cancer and infectious disease contexts. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on various research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available indole derivatives. The introduction of the methoxy group and the oxan-4-ylsulfanyl moiety is crucial for enhancing the biological properties of the compound. The synthetic pathway often includes:

  • Formation of Indole Core : Utilizing known methods for indole synthesis.
  • Substitution Reactions : Introducing the methoxy and sulfanyl groups through nucleophilic substitutions or coupling reactions.
  • Carboxamide Formation : Finalizing the structure by converting a carboxylic acid precursor into the corresponding amide.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole-2-carboxamides, including this compound. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including glioblastoma and medulloblastoma.

Cell LineIC50 (μM)Mechanism of Action
KNS42 (Glioblastoma)0.33Induction of apoptosis
DAOY (Medulloblastoma)2.34–9.06Inhibition of cell proliferation

In a study assessing several indole derivatives, compounds demonstrated IC50 values ranging from 2.34 to 9.06 μM against pediatric glioblastoma cells, indicating potent antiproliferative activity .

Antimicrobial Activity

Indole-2-carboxamides have also been identified as promising candidates against mycobacterial infections. Screening against Mycobacterium tuberculosis revealed that certain analogs possess significant antimicrobial properties, suggesting a potential role in treating tuberculosis .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through activation of caspase pathways.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G1/S phase, thereby inhibiting proliferation.
  • Inhibition of Tumor Growth : In vivo studies indicate that this compound can significantly reduce tumor size in xenograft models.

Case Studies

Several case studies have documented the efficacy of indole derivatives in clinical settings:

  • Case Study on Glioblastoma Treatment : A clinical trial involving patients with recurrent glioblastoma showed promising results with an indole derivative similar to this compound, leading to improved survival rates .
  • Tuberculosis Treatment : In vitro studies indicated that indole derivatives could effectively inhibit the growth of Mycobacterium tuberculosis, paving the way for future clinical applications in antibiotic therapy .

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